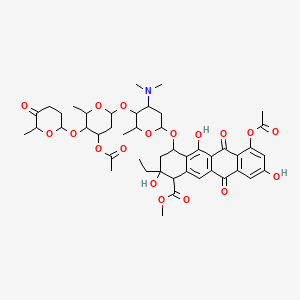
4-Amino-4'-arsenosobenzanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4’-arsenosobenzanilide is an organic compound that features both an amino group and an arsenoso group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-arsenosobenzanilide typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline.
Diazotization: Aniline is converted to a diazonium salt.
Coupling Reaction: The diazonium salt reacts with an arsenic-containing compound to form 4-Amino-4’-arsenosobenzanilide.
Industrial Production Methods
Industrial production of 4-Amino-4’-arsenosobenzanilide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-arsenosobenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing species.
Reduction: Reduction reactions can convert the arsenoso group to other arsenic-containing functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various arsenic-containing compounds and substituted derivatives of 4-Amino-4’-arsenosobenzanilide.
Scientific Research Applications
4-Amino-4’-arsenosobenzanilide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-4’-arsenosobenzanilide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to proteins, enzymes, and nucleic acids, affecting their function.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: Similar in structure but lacks the arsenoso group.
4-Amino-4’-nitroazobenzene: Contains a nitro group instead of an arsenoso group.
4-Amino-4’-fluorosulfonylazobenzene: Contains a fluorosulfonyl group instead of an arsenoso group.
Properties
CAS No. |
5434-43-5 |
|---|---|
Molecular Formula |
C13H11AsN2O2 |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
4-amino-N-(4-arsorosophenyl)benzamide |
InChI |
InChI=1S/C13H11AsN2O2/c15-11-5-1-9(2-6-11)13(17)16-12-7-3-10(14-18)4-8-12/h1-8H,15H2,(H,16,17) |
InChI Key |
QUKASEZPJMMLKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[As]=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


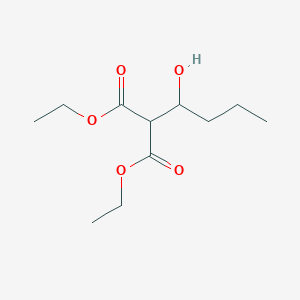
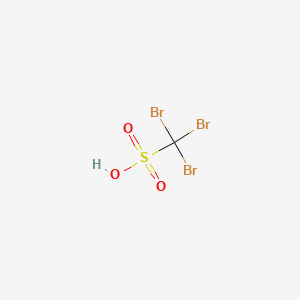
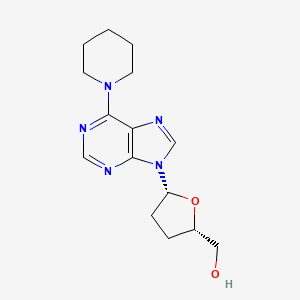

![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)


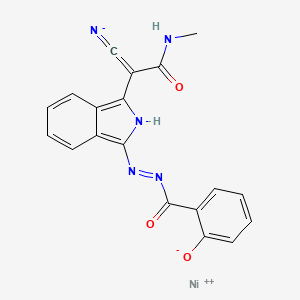


![[(Anthracen-9-yl)(hydroxy)methyl]propanedioic acid](/img/structure/B12795207.png)

